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Compound of Interest

Compound Name: 2-Indanol

Cat. No.: B118314 Get Quote

Introduction

2-Indanol is a valuable chemical intermediate in the synthesis of various pharmaceutical

compounds and is a key building block in medicinal chemistry. Its structure is notably present in

several biologically active molecules. This application note details a reliable and high-yield

laboratory procedure for the synthesis of 2-Indanol through the reduction of 2-indanone using

sodium borohydride. The described protocol is intended for researchers, scientists, and

professionals in drug development who require a straightforward and efficient method for

preparing this important alcohol.

Reaction Principle

The synthesis of 2-Indanol is achieved through the reduction of the ketone functional group in

2-indanone. Sodium borohydride (NaBH₄) serves as a mild and selective reducing agent,

effectively converting the carbonyl group to a hydroxyl group, thereby forming the desired

secondary alcohol. The reaction is typically performed in a protic solvent mixture, such as

aqueous methanol, which facilitates the reaction and the subsequent workup.

Experimental Protocol
Materials and Reagents:

2-Indanone
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Sodium borohydride (NaBH₄)

Methanol (MeOH)

Deionized water

Diethyl ether (Et₂O)

Anhydrous potassium carbonate (K₂CO₃)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 60 g

(0.45 moles) of 2-indanone in 1.5 liters of 40% aqueous methanol.

Reduction: Begin stirring the solution and cool the flask in an ice bath to maintain a

temperature at or below 40°C.

Addition of Reducing Agent: To the cooled and stirring solution, add 18 g (0.46 moles) of

sodium borohydride in portions over a period of 15 minutes. It is crucial to control the rate of

addition to prevent the temperature from exceeding 40°C.

Reaction Time: After the complete addition of sodium borohydride, continue to stir the

reaction mixture for 2 hours.
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Overnight Stirring: Remove the ice bath and allow the reaction mixture to stand and stir at

room temperature overnight.

Workup - Extraction: Transfer the reaction mixture to a separatory funnel for ether extraction.

Drying: Dry the separated organic layer over anhydrous potassium carbonate.

Solvent Removal: Evaporate the solvent using a rotary evaporator to yield the crude product.

Purification: The resulting crystalline 2-indanol can be further purified if necessary, although

this procedure typically yields a high-purity product.[1]

Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2-Indanol

Parameter Value

Starting Material 2-Indanone

Reducing Agent Sodium Borohydride

Moles of 2-Indanone 0.45 moles

Mass of 2-Indanone 60 g

Moles of Sodium Borohydride 0.46 moles

Mass of Sodium Borohydride 18 g

Solvent 40% Aqueous Methanol

Solvent Volume 1.5 L

Reaction Temperature ≤ 40°C

Reaction Time 2 hours (post-addition) + overnight

Product Mass 58.3 g

Yield 96%[1]
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Caption: Experimental workflow for the synthesis of 2-Indanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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